3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one
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Overview
Description
3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one is a synthetic organic compound known for its diverse applications in various fields of science and industry. This compound is characterized by the presence of an isobutylphenyl group attached to a morpholino-propenone backbone, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with isobutylbenzene and morpholine.
Reaction with Acetyl Chloride: Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-isobutylacetophenone.
Formation of Propenone: The 4-isobutylacetophenone is then subjected to a condensation reaction with morpholine and formaldehyde under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. Continuous flow reactors and environmentally friendly solvents are often employed to enhance efficiency and reduce waste. The use of solar heating and other green chemistry techniques has also been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives of the original compound
Scientific Research Applications
3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: 2-(4-Isobutylphenyl)propionic acid, a widely used nonsteroidal anti-inflammatory drug.
Naproxen: 2-(6-Methoxynaphthalen-2-yl)propionic acid, another nonsteroidal anti-inflammatory drug.
Ketoprofen: 2-(3-Benzoylphenyl)propionic acid, used for its anti-inflammatory properties.
Uniqueness
3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one is unique due to its morpholino-propenone structure, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-1-morpholin-4-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-14(2)13-16-5-3-15(4-6-16)7-8-17(19)18-9-11-20-12-10-18/h3-8,14H,9-13H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNLNHUQOBDQTB-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819159 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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